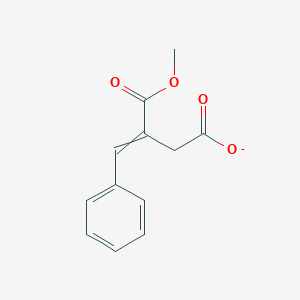

3-(Methoxycarbonyl)-4-phenylbut-3-enoate

Description

Structure

3D Structure

Properties

CAS No. |

57367-58-5 |

|---|---|

Molecular Formula |

C12H11O4- |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

3-methoxycarbonyl-4-phenylbut-3-enoate |

InChI |

InChI=1S/C12H12O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14)/p-1 |

InChI Key |

UEWJRYYYOCDONN-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl E 4 Phenylbut 3 Enoate and Its Analogues

Direct Esterification and Conjugate Addition Strategies

Direct esterification and conjugate addition represent fundamental approaches to the synthesis of α,β-unsaturated esters. These methods are valued for their straightforwardness and utilization of readily available starting materials.

Acid-Catalyzed Approaches

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.educhemistrysteps.com This equilibrium-driven process typically employs catalysts like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org

To drive the reaction toward the desired ester product, Le Châtelier's principle is often applied by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule to yield the ester. cerritos.eduorganic-chemistry.org The versatility of this method allows for the use of a wide range of carboxylic acids and alcohols, making it a foundational technique in organic synthesis. organic-chemistry.org

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | H₂SO₄, TsOH, HCl | Traditional, effective, equilibrium-driven. masterorganicchemistry.comorganic-chemistry.org |

| Lewis Acids | Sc(OTf)₃, Zr(IV) salts | Can be recyclable, often milder conditions. organic-chemistry.org |

| Solid-Supported Acids | Silica Chloride, Graphene Oxide | Heterogeneous, easily separable, reusable. organic-chemistry.org |

Base-Mediated Condensation Reactions

Base-mediated condensation reactions are another powerful tool for forming the carbon-carbon bonds necessary for α,β-unsaturated esters. The Claisen condensation, for instance, involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com A related and highly relevant variant is the Claisen-Schmidt condensation, which is a reaction between an aldehyde or ketone and a carbonyl compound, such as an ester, that lacks α-hydrogens. fiveable.melibretexts.org

This reaction typically proceeds via an enolate intermediate, which is formed by the deprotonation of the α-carbon of the ester. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (like benzaldehyde (B42025) or a related derivative). The resulting aldol-type adduct can then undergo dehydration, often under the reaction conditions, to yield the stable, conjugated α,β-unsaturated ester. jove.com The choice of base is critical and must be strong enough to deprotonate the ester without promoting unwanted side reactions. wikipedia.org

| Condensation Reaction | Reactants | Key Product Type |

| Claisen Condensation | Two esters | β-keto ester wikipedia.orgmasterorganicchemistry.com |

| Claisen-Schmidt Condensation | Aldehyde/ketone + ester | α,β-unsaturated carbonyl compound fiveable.me |

| Dieckmann Condensation | Diester (intramolecular) | Cyclic β-keto ester masterorganicchemistry.com |

Multi-Component Reaction (MCR) Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Petasis Reaction Applications in α,β-Unsaturated Ester Synthesis

The Petasis borono-Mannich (PBM) reaction is a versatile MCR that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgacs.org While its primary application is the synthesis of amines, variations of this reaction can be adapted for the synthesis of α,β-unsaturated systems. For example, by using α-keto acids (like glyoxylic acid) as the carbonyl component and vinylboronic acids, the Petasis reaction can be employed to generate β,γ-unsaturated α-amino acids. nih.govmdpi.com

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and often high stereoselectivity, especially when chiral amines or auxiliaries are used. wikipedia.orgnih.gov The mechanism is thought to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org This pathway provides a powerful method for accessing highly functionalized molecules from simple precursors. acs.org

Olefination Strategies

Olefination reactions are among the most reliable and widely used methods for the stereoselective formation of carbon-carbon double bonds, making them indispensable for the synthesis of α,β-unsaturated esters.

Wittig-Type and Horner-Wadsworth-Emmons Variants for C=C Bond Formation

The Wittig reaction and its variants are cornerstone methods for synthesizing alkenes from carbonyl compounds. beilstein-journals.orgnih.gov The classic Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide as a byproduct. lnpu.edu.cn For the synthesis of α,β-unsaturated esters, stabilized ylides (e.g., (carbomethoxymethylene)triphenylphosphorane) are typically used, which generally favor the formation of the thermodynamically more stable (E)-isomer. acs.org Reactions can be performed under various conditions, including in aqueous media, which can enhance reaction rates and selectivity. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. oup.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. rsc.org Furthermore, the HWE reaction is renowned for its excellent (E)-selectivity when reacting with aldehydes, making it a preferred method for synthesizing trans-α,β-unsaturated esters. rsc.orgoup.comnih.gov The reaction conditions can be tuned with different bases and solvents to optimize yield and selectivity. oup.comnih.gov

| Reaction | Key Reagent | Primary Product | Selectivity | Byproduct |

| Wittig Reaction | Phosphonium ylide | Alkene | (E)-favored with stabilized ylides acs.org | Triphenylphosphine oxide lnpu.edu.cn |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Alkene | High (E)-selectivity rsc.orgoup.com | Water-soluble phosphate ester rsc.org |

Diazo Compound-Mediated Synthesis

Diazo compounds are versatile reagents in organic synthesis, serving as precursors to carbenes and carbenoids that can undergo a wide range of transformations. pageplace.deresearchgate.net In the context of butenoate synthesis, diazo compounds play a crucial role in carbon-carbon bond formation through reactions mediated by transition metal catalysts. rsc.orgnih.gov

Methyl (E)-2-diazo-4-phenylbut-3-enoate is a key precursor for the generation of donor-acceptor rhodium and ruthenium carbenoids. researchgate.net These intermediates are highly reactive species that can be effectively controlled by the choice of metal catalyst and ligands to achieve a variety of selective transformations. u-tokyo.ac.jp The presence of both a donor (the vinyl group) and an acceptor (the ester group) on the carbenoid carbon atom modulates its reactivity, allowing for a balance between stability and reactivity. u-tokyo.ac.jp

Ruthenium catalysts are effective in promoting the decomposition of diazo compounds to generate ruthenium-carbenoids, which can then undergo C-H insertion and cyclopropanation reactions. researchgate.netrsc.org Ruthenium-catalyzed reactions of methyl (E)-2-diazo-4-phenylbut-3-enoate have been utilized to construct new carbon-carbon bonds with high selectivity. acs.orgnih.gov These reactions are often chemo- and regioselective, favoring C-H insertion over cyclopropanation in certain cases. acs.orgnih.gov

The choice of ligands on the ruthenium catalyst can influence the outcome of the reaction, directing the carbenoid to react with specific C-H bonds or to undergo cyclopropanation with alkenes. researchgate.netnih.gov For instance, ruthenium-porphyrin complexes have been shown to be effective catalysts for a variety of metal-carbenoid reactions. rsc.org The reaction conditions, including solvent and temperature, also play a significant role in determining the product distribution. The table below summarizes representative examples of Ruthenium-catalyzed C-H insertion and cyclopropanation reactions.

| Catalyst | Substrate | Reagent | Product Type | Yield (%) | Reference |

| Ru-Pheox | Styrene | N-hydroxyphthalimide diazoacetate | Cyclopropane (B1198618) | - | nih.gov |

| Ruthenium(II) complex | Imidamide | Acceptor-acceptor diazo compound | NH indole | - | snnu.edu.cn |

| Ruthenium catalyst | Styrene | α-diazoester | α-vinylated benzylic ester | Good to excellent | acs.orgnih.gov |

Rhodium(II) catalysts, particularly paddlewheel carboxylates like rhodium(II) acetate, are highly effective for the generation of rhodium carbenoids from diazo compounds. researchgate.netepa.gov These carbenoids are versatile intermediates for the construction of complex molecular architectures. acs.orgrsc.org The reactions of rhodium carbenoids derived from methyl 2-diazo-4-phenylbut-3-enoate include C-H functionalization, cyclopropanation, and participation in cascade sequences. researchgate.netemory.edu

The reactivity of the rhodium carbenoid can be fine-tuned by the ligands on the rhodium center. researchgate.net Chiral ligands can be employed to induce enantioselectivity in the products. researchgate.netemory.edu Rhodium carbenoids have been used in the synthesis of a variety of complex molecules, demonstrating their utility in modern organic synthesis. rsc.orgnih.gov Below is a table detailing examples of Rhodium-carbenoid reactions in the construction of complex molecules.

| Catalyst | Substrate | Reagent | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Rh2(S-DOSP)4 | 1-acetoxy-3,4-dihydronaphthalene | Methyl 2-diazo-4-aryl-3-butenoate | Methyl 4-aryl-4-(1-naphthyl)-2-butenoate | - | 98-99 | researchgate.net |

| Rhodium(II) acetate | 2-diazo-1,3-indandione | Benzene | 2-phenyl-1,3-indandione | - | - | epa.gov |

| Rhodium(III) catalyst | 2-phenyl pyridine | TMS diazomethane | Methylated 2-phenyl pyridine | up to 98 | - | nih.gov |

Catalytic Carbenoid Generation from Methyl 2-Diazo-4-phenylbut-3-enoate

Cascade and Tandem Reaction Sequences for Butenoate Scaffolds

Cascade and tandem reactions offer a powerful strategy for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation. researchgate.netmdpi.commdpi.com These processes are highly atom- and step-economical, minimizing waste and purification steps. mdpi.com In the context of butenoate synthesis, cascade reactions can be designed to incorporate the butenoate moiety into more complex polycyclic systems. researchgate.netresearchgate.net

For example, a cascade reaction could be initiated by the formation of a metal carbenoid from a diazo-butenoate precursor, which then undergoes a series of intramolecular reactions, such as C-H insertion or cycloaddition, to build up molecular complexity. shareok.orgnih.gov The design of such cascade reactions requires careful consideration of the reactivity of the intermediates and the compatibility of the various reaction steps. nih.govrsc.org The development of novel cascade reactions leading to butenoate-containing scaffolds is an active area of research.

Asymmetric Synthesis of Methyl (E)-4-phenylbut-3-enoate Derivatives

The development of asymmetric methods for the synthesis of methyl (E)-4-phenylbut-3-enoate derivatives is of great importance, as the chirality of these molecules can have a profound impact on their biological activity. Enantioselective synthesis can be achieved through the use of chiral catalysts, auxiliaries, or reagents.

Enantioselective C-H functionalization has emerged as a powerful tool for the synthesis of chiral molecules. researchgate.netemory.edu This approach involves the selective reaction of a C-H bond in a prochiral substrate with a reagent, mediated by a chiral catalyst, to generate a new stereocenter. nih.govnih.gov In the context of methyl (E)-4-phenylbut-3-enoate derivatives, enantioselective C-H functionalization can be used to introduce new substituents at various positions on the molecule with high stereocontrol.

Chiral rhodium and ruthenium catalysts are often employed for enantioselective C-H functionalization reactions involving carbenoid intermediates. researchgate.netemory.edu The chiral ligands on the metal center control the stereochemical outcome of the reaction by creating a chiral environment around the reactive intermediate. researchgate.netemory.edu This strategy has been successfully applied to the synthesis of a range of enantiomerically enriched compounds containing the butenoate scaffold.

Chiral Catalyst Development for Stereocontrol

The stereocontrolled synthesis of 3-(Methoxycarbonyl)-4-phenylbut-3-enoate and its analogues has been a significant area of research, with a primary focus on the development of chiral catalysts that can effectively induce enantioselectivity in carbon-carbon bond-forming reactions. The strategic placement of substituents at the β-position of the α,β-unsaturated ester scaffold necessitates precise control over the stereochemistry, which is paramount for applications in pharmaceuticals and materials science. Methodologies such as asymmetric conjugate addition, Heck reactions, and allylic substitutions have been extensively explored, all of which rely on the design and application of sophisticated chiral catalysts.

A predominant and highly successful strategy for the enantioselective synthesis of β-aryl-α,β-unsaturated esters involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ester substrates. The development of chiral phosphorus ligands has been central to the success of this approach. Landmark research in this area has demonstrated that rhodium complexes paired with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective in promoting the 1,4-addition of an aryl group to an acrylic acid derivative, thereby creating a chiral center at the β-position with excellent enantiomeric excess (ee).

For instance, the reaction of phenylboronic acid with crotonate esters, which are close structural analogues of the target compound's precursors, has been shown to yield the corresponding (R)-3-phenylbutanoate derivatives in high yields and with impressive enantioselectivities when catalyzed by a Rh(I)/(S)-BINAP system. The chirality of the BINAP ligand directs the approach of the arylboronic acid to one face of the rhodium-coordinated α,β-unsaturated ester, leading to the preferential formation of one enantiomer. The effectiveness of this catalytic system is highly dependent on reaction conditions, including the choice of solvent, temperature, and the specific rhodium precursor used.

Further advancements have led to the exploration of a diverse array of chiral ligands to optimize both reactivity and enantioselectivity. Chiral diene ligands, when complexed with rhodium, have also emerged as powerful catalysts for the asymmetric 1,4-addition of arylboronic acids. These catalyst systems have been reported to achieve enantioselectivities in the range of 96-99% ee for the synthesis of β-aryl-β-amino acid esters, which share a similar β-aryl substitution pattern with the target molecule. The success of these chiral diene ligands highlights the versatility of rhodium catalysis in stereocontrolled synthesis.

The table below summarizes representative results from the development of chiral rhodium-based catalysts for the asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters, showcasing the high levels of enantioselectivity achievable with different ligand systems.

| Catalyst System | Substrate | Arylboronic Acid | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rh(I)/(S)-BINAP | Methyl Crotonate | Phenylboronic Acid | Methyl (R)-3-phenylbutanoate | >90% |

| [Rh(OH)((S)-binap)]₂ | Ethyl Crotonate | Phenylboronic Acid | Ethyl (R)-3-phenylbutanoate | 95% |

| Rh(acac)(C₂H₄)₂ / (R)-BINAP | t-Butyl Acrylate | 4-Methoxyphenylboronic Acid | t-Butyl (R)-3-(4-methoxyphenyl)propanoate | 97% |

| [RhCl(C₂H₄)₂]₂ / Chiral Diene | Methyl Acrylate | Phenylboronic Acid | Methyl 3-phenylpropanoate | 98% |

| [Rh(cod)₂]BF₄ / Chiral Phosphoramidite | Benzyl Crotonate | Naphthalene-1-boronic Acid | Benzyl (R)-3-(naphthalen-1-yl)butanoate | 99% |

The development of these chiral catalysts is a continuous process, with ongoing research focused on designing ligands that are not only highly effective but also more economical and environmentally benign. The fine-tuning of the electronic and steric properties of the chiral ligands allows for the modulation of the catalyst's activity and selectivity for a broader range of substrates, bringing the synthesis of complex chiral molecules like this compound and its analogues closer to practical, large-scale applications.

Chemical Reactivity and Transformation Pathways of Methyl E 4 Phenylbut 3 Enoate

Electrophilic and Nucleophilic Addition Reactions

The conjugated system in methyl (E)-4-phenylbut-3-enoate is susceptible to attack by both electrophiles and nucleophiles. The electron-withdrawing nature of the methoxycarbonyl group polarizes the double bond, rendering the β-carbon electrophilic and a prime target for nucleophilic attack.

Michael Addition Processes and Regioselectivity

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). wikipedia.orgorganic-chemistry.org For methyl (E)-4-phenylbut-3-enoate, the reaction involves the addition of a nucleophile to the carbon atom adjacent to the phenyl-substituted carbon.

The mechanism typically begins with the formation of a resonance-stabilized enolate or other carbanion from a Michael donor, which then attacks the electrophilic β-carbon of the butenoate. wikipedia.org This step is followed by protonation of the resulting enolate intermediate to yield the final 1,4-adduct. masterorganicchemistry.com The regioselectivity of this addition is governed by the electronic properties of the conjugated system. The electron-withdrawing ester group makes the β-carbon electron-deficient and thus the preferred site for nucleophilic attack, a principle explained by frontier molecular orbital theory. wikipedia.orgfiu.edu

Common Michael donors that can be employed include doubly stabilized carbanions derived from compounds like malonic esters and acetoacetic esters, as well as softer nucleophiles such as amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comchemistrysteps.comresearchgate.net The reaction is typically thermodynamically controlled, leading to the more stable 1,4-addition product over the 1,2-addition product (attack at the carbonyl carbon). organic-chemistry.org

| Position of Attack | Product Type | Controlling Factors | Typical Nucleophiles |

|---|---|---|---|

| β-Carbon (C3) | 1,4-Addition (Conjugate Addition) | Orbital Control (Thermodynamic) | Enolates, Cuprates, Amines, Thiols |

| Carbonyl Carbon (C1) | 1,2-Addition (Direct Addition) | Charge Control (Kinetic) | Grignard Reagents, Organolithiums |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-carbon double bond in methyl (E)-4-phenylbut-3-enoate can participate as a dipolarophile in cycloaddition reactions, most notably [3+2] cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. mdpi.com A common example is the reaction with nitrile oxides, which serve as three-atom components (1,3-dipoles), to form isoxazolines. nih.govresearchgate.net

The regioselectivity of the [3+2] cycloaddition is a critical aspect, often influenced by both steric and electronic factors. nih.gov In reactions of similar electron-deficient alkenes with nitrile oxides, the regioselectivity is highly governed by electronic factors arising from the polarization of the C=C double bond. nih.gov For methyl (E)-4-phenylbut-3-enoate, the presence of the electron-accepting methoxycarbonyl group leads to a polarized double bond, which directs the regiochemical outcome of the cycloaddition. nih.gov Studies on analogous systems show a high degree of regioselectivity, favoring the formation of one specific regioisomer. nih.govresearchgate.net

Furthermore, the conjugated system of methyl (E)-4-phenylbut-3-enoate makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. myskinrecipes.com In these reactions, it reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the methoxycarbonyl group in this molecule. masterorganicchemistry.comyoutube.com

| Reaction Type | Reactant Partner | Product | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline | High regioselectivity, forms 5-membered heterocycle |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene (B86901) derivative | Electron-withdrawing group enhances reactivity |

Functional Group Interconversions at the Butenoate Backbone

The ester and alkene moieties of methyl (E)-4-phenylbut-3-enoate are amenable to various functional group transformations, including reduction and oxidation, which allow for the synthesis of a diverse range of derivatives.

Reductions of the Ester and Alkene Moieties

The ester and alkene functional groups can be reduced either selectively or concurrently, depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Ester: Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the conjugated double bond. harvard.edu However, selective reduction of the ester group to the corresponding allylic alcohol, (E)-4-phenylbut-3-en-1-ol, can be achieved using milder or more selective reagents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are known to reduce esters to aldehydes or alcohols, and may offer selectivity. Lithium borohydride (B1222165) (LiBH₄) is another reagent known for its ability to selectively reduce esters in the presence of other functional groups. harvard.edu

Selective Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced without affecting the ester group via catalytic hydrogenation. This is commonly performed using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This reaction yields methyl 4-phenylbutanoate.

Complete Reduction: The use of powerful reducing agents like LiAlH₄, or catalytic hydrogenation under more forcing conditions (higher pressure and/or temperature), will lead to the reduction of both functional groups, resulting in the formation of 4-phenylbutan-1-ol.

Oxidation Reactions Yielding Carboxylic Acids or Ketones

Oxidative transformations can target either the alkene or the ester functionality.

Oxidative Cleavage of the Alkene: The double bond can be cleaved using ozonolysis (O₃). libretexts.orgyoutube.com The nature of the products depends on the workup procedure. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield benzaldehyde (B42025) and methyl glyoxylate. youtube.com An oxidative workup (e.g., with hydrogen peroxide) will oxidize the initially formed aldehyde fragment to a carboxylic acid, yielding benzoic acid. youtube.com Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can also cleave the double bond to produce carboxylic acids. youtube.com

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (E)-4-phenylbut-3-enoic acid, under either acidic or basic conditions. google.com This transformation preserves the alkene and phenyl functionalities.

Rearrangements and Cyclization Phenomena

The carbon skeleton of methyl (E)-4-phenylbut-3-enoate can potentially undergo rearrangement under certain conditions, particularly those that involve the formation of carbocationic intermediates. masterorganicchemistry.com For instance, under strongly acidic conditions, protonation of the double bond could lead to a secondary benzylic carbocation. This intermediate could then undergo hydride or alkyl shifts if a more stable carbocation can be formed, although in this specific structure, the benzylic cation is already relatively stable. youtube.com

Intramolecular cyclization reactions are also plausible, typically requiring the prior introduction of other functional groups onto the molecule. For example, a synthetic pathway involving a Michael addition followed by an intramolecular Sₙ2 reaction could lead to cyclopropane (B1198618) derivatives, although a related substrate, methyl (E)-2-oxo-4-phenylbut-3-enoate, was found to be unreactive under one such set of conditions. acs.org The butenoate backbone can serve as a template for constructing more complex cyclic and heterocyclic systems, which are motifs found in numerous biologically active compounds. researchgate.net Base-catalyzed rearrangements, such as those related to the Favorskii rearrangement, might be envisioned if an α-halo substituent were present. msu.edu

Electrocyclization Reactions

Electrocyclic reactions are a class of pericyclic reactions characterized by the intramolecular cyclization of a conjugated π-system, resulting in the formation of a σ-bond and a new ring. wikipedia.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). youtube.comimperial.ac.uk

For a molecule with a structure analogous to Methyl (E)-4-phenylbut-3-enoate, which can be considered part of a 6π-electron system (encompassing the phenyl ring and the conjugated double bond), a thermal electrocyclization would be predicted to proceed via a disrotatory ring closure. youtube.com In a disrotatory process, the terminal orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. masterorganicchemistry.com This specific mode of rotation is required to achieve constructive overlap between lobes of the same phase in the Highest Occupied Molecular Orbital (HOMO) of the 6π system. youtube.com

Conversely, a photochemical 6π electrocyclization would be expected to follow a conrotatory pathway, where both terminal orbitals rotate in the same direction. imperial.ac.uk The stereochemistry of any substituents on the termini of the π-system is directly controlled by this mode of ring closure, leading to predictable product isomers. masterorganicchemistry.com For example, a thermal disrotatory closure of a substituted hexatriene leads to a specific cis or trans relationship of substituents on the newly formed ring. youtube.com

Table 1: Predicted Outcomes for 6π Electrocyclization Reactions

| Condition | Number of π-Electrons | Allowed Mode of Rotation |

| Thermal (Δ) | 6 (4n+2, n=1) | Disrotatory |

| Photochemical (hν) | 6 (4n+2, n=1) | Conrotatory |

Sigmatropic Rearrangements in Derived Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system in an uncatalyzed, intramolecular process. wikipedia.orglibretexts.org The classification [i,j] denotes the number of atoms each fragment of the migrating σ-bond moves over. uh.edu While Methyl (E)-4-phenylbut-3-enoate itself does not readily undergo common sigmatropic rearrangements, its derivatives can be designed to participate in these powerful transformations.

A prominent example is the acs.orgacs.org sigmatropic rearrangement, which includes the Claisen and Cope rearrangements. imperial.ac.uk To induce a Claisen rearrangement, the butenoate could be transformed into an allyl vinyl ether derivative. The subsequent thermal rearrangement would proceed through a highly ordered, chair-like six-membered transition state to form a new carbon-carbon bond, with the formation of a carbonyl group making the reaction effectively irreversible. imperial.ac.uklibretexts.org The stereochemistry of the starting material directly influences the stereochemistry of the product due to the concerted nature of the reaction. imperial.ac.uk

Similarly, an oxy-Cope rearrangement could be accessed from a 1,5-diene derivative of the parent compound. libretexts.org This anionic variant of the Cope rearrangement proceeds at much lower temperatures and is driven to completion by the tautomerization of the resulting enol to a stable ketone. libretexts.org

Other types of sigmatropic shifts, such as sigmaaldrich.comlibretexts.org hydrogen shifts, are also conceivable in appropriately designed derivatives. uh.edulibretexts.org A thermal sigmaaldrich.comlibretexts.org hydride shift would proceed via a suprafacial pathway, where the hydrogen atom remains on the same face of the π-system throughout the migration. uh.edulibretexts.org

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. youtube.comyoutube.com This approach offers significant advantages in terms of atom and step economy. dmaiti.com

A key derivative of Methyl (E)-4-phenylbut-3-enoate in this context is Methyl (E)-4-phenyl-2-diazo-3-butenoate. sigmaaldrich.comchemicalbook.com This diazo compound serves as a precursor to donor-acceptor rhodium or ruthenium carbenoids. sigmaaldrich.com These highly reactive intermediates can undergo intramolecular C-H insertion reactions. The site of C-H functionalization is often controlled by the formation of a five- or six-membered palladacycle intermediate in directed reactions. nih.gov For the phenylbutenoate framework, C-H activation can be directed to the ortho position of the phenyl ring. The choice of catalyst and ligands can be crucial in controlling the regioselectivity of the functionalization. nih.govnih.gov Gold-catalyzed carbene transfer from diazo compounds has also been shown to be effective for the C-H functionalization of N-protected phenothiazines, demonstrating the versatility of these intermediates. researchgate.net

Table 2: Examples of Catalytic C-H Functionalization

| Catalyst System | Reactant Type | Transformation | Regioselectivity |

| Rhodium(II) Acetate | Diazo-derived carbenoid | Intramolecular C-H Insertion | Typically favors 5-membered ring transition state |

| Palladium(II) Acetate | Arene with Directing Group | Intermolecular C-H Arylation | ortho to directing group |

| Gold(I)/Silver(I) | Diazo compound | Carbene C-H Insertion | Dependent on electronic/steric factors |

Cyclopropanation involves the addition of a carbene or carbenoid to a double bond to form a three-membered cyclopropane ring. libretexts.orgwikipedia.org This transformation is of significant interest as the cyclopropane motif is present in many biologically active molecules. researchgate.net

The double bond in the butenoate framework of Methyl (E)-4-phenylbut-3-enoate is susceptible to cyclopropanation. As mentioned previously, its diazo derivative, Methyl (E)-4-phenyl-2-diazo-3-butenoate, is an excellent precursor for this reaction. sigmaaldrich.comchemicalbook.com In the presence of transition metal catalysts like rhodium or ruthenium complexes, the diazo compound generates a metal carbenoid that reacts with the alkene. pharmacy180.com This type of cyclopropanation is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For instance, the E-alkene would lead to the formation of a trans-substituted cyclopropane.

Other methods for cyclopropanation could also be applied, such as the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid intermediate. wikipedia.orgpharmacy180.com Another approach involves the addition of dihalocarbenes, generated from haloforms and a strong base, to the double bond. pharmacy180.com

Table 3: Common Cyclopropanation Methods for Alkenes

| Method | Reagents | Key Intermediate | Stereochemistry |

| Metal-Catalyzed Diazo Decomposition | R-CHN₂, Rh₂(OAc)₄ or Ru-complex | Metal Carbenoid | Stereospecific (syn addition) |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Iodomethylzinc Iodide (Carbenoid) | Stereospecific (syn addition) |

| Dihalocarbene Addition | CHX₃, KOtBu | Dihalocarbene (:CX₂) | Stereospecific (syn addition) |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental tools for constructing carbon-carbon bonds. researchgate.net These methodologies can be employed to introduce a wide variety of aryl and alkyl substituents onto the phenylbutenoate framework.

To utilize these reactions, a halogenated precursor, such as Methyl (E)-4-(4-bromophenyl)but-3-enoate, would be required. This substrate could then be coupled with various organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagents. For example, a Suzuki coupling of the bromo-derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl-substituted butenoate. researchgate.net These reactions generally proceed with high yields and excellent functional group tolerance. Ligand-free Suzuki coupling protocols have been successfully applied to similar substrates like methyl (E)-4-bromobut-2-enoate, highlighting the practicality of this approach. researchgate.net

Table 4: Representative Cross-Coupling Reactions for Aryl Halide Derivatives

| Reaction Name | Coupling Partners | Catalyst/Base | Product Type |

| Suzuki Coupling | Ar-X + Ar'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-Ar' |

| Stille Coupling | Ar-X + Alkyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Ar-Alkyl |

| Negishi Coupling | Ar-X + Alkyl-ZnCl | PdCl₂(dppf) | Ar-Alkyl |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Butenoate Framework

Selectivity is a cornerstone of modern organic synthesis, allowing for precise control over reaction outcomes. masterorganicchemistry.com The Methyl (E)-4-phenylbut-3-enoate framework possesses multiple reactive sites, making the control of chemo-, regio-, and stereoselectivity paramount in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the butenoate, the main functional groups are the α,β-unsaturated ester, the carbon-carbon double bond, and the phenyl ring. A catalyst and reaction conditions can be chosen to target one site specifically. For example, the use of a diazo-derived carbenoid can lead to either cyclopropanation at the double bond or C-H insertion into the phenyl ring, with the outcome often dictated by the specific catalyst and substrate structure.

Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.com In C-H activation of the phenyl ring, functionalization is often directed to the ortho position due to the formation of a stable metallacyclic intermediate involving the butenoate side chain. nih.gov This provides a reliable method for introducing substituents at a specific location on the aromatic ring.

Stereoselectivity involves the preferential formation of one stereoisomer over another. chemistrysteps.comkhanacademy.org This is particularly relevant for reactions involving the double bond. As discussed, metal-catalyzed cyclopropanation is stereospecific, meaning the E-geometry of the double bond is directly translated into a trans relationship between the substituents on the resulting cyclopropane ring. wikipedia.org Similarly, the predicted outcomes of electrocyclic reactions are highly dependent on stereoselective conrotatory or disrotatory motions, which are, in turn, governed by the reaction conditions (thermal vs. photochemical). masterorganicchemistry.com Elimination reactions that might form the butenoate framework are also stereoselective, typically favoring the formation of the more stable E (trans) isomer. chemistrysteps.comyoutube.com

Advanced Spectroscopic and Analytical Characterization for Research on Methyl E 4 Phenylbut 3 Enoate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For methyl (E)-4-phenylbut-3-enoate analogues, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are routinely employed to achieve a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Configurational Assignment

¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification and for assigning the configuration of the double bond in methyl (E)-4-phenylbut-3-enoate analogues. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic for determining the E/Z stereochemistry.

In the ¹H NMR spectrum of (E)-alkenes, the coupling constant between the two vinylic protons is typically in the range of 12-18 Hz, indicative of a trans relationship. In contrast, the corresponding coupling constant for cis-isomers is generally smaller, falling within the 6-12 Hz range.

For instance, in a study of (±)-ethyl 3-(((4-bromophenyl)(methyl)amino)methyl)-4-phenylbut-3-enoate, a close analogue of the target compound, the ¹H NMR spectrum of the E-isomer displays distinct signals that allow for a complete assignment of the proton environment. rsc.org

Interactive Data Table: ¹H NMR Data for the E-isomer of (±)-Ethyl 3-(((4-bromophenyl)(methyl)amino)methyl)-4-phenylbut-3-enoate in CDCl₃ rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.43 – 7.20 | m | - |

| Aromatic | 6.71 – 6.67 | m | - |

| Vinylic | 6.57 | s | - |

| OCH₂CH₃ | 4.20 | q | 7.1 |

| NCH₂ | 4.08 | d | 1.3 |

| CH₂CO | 3.23 | s | - |

| NCH₃ | 3.00 | s | - |

| OCH₂CH₃ | 1.30 | t | 7.1 |

Interactive Data Table: ¹³C NMR Data for (±)-Ethyl 3-(((4-bromophenyl)(methyl)amino)methyl)-4-phenylbut-3-enoate in CDCl₃ rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 171.6, 171.3 |

| Aromatic | 148.7, 148.6 |

| Aromatic | 136.x |

(Note: A complete list of assigned carbon chemical shifts for this specific analogue is extensive and can be found in the supporting information of the cited literature. rsc.org)

Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Complex Structure Resolution

For more complex analogues of methyl (E)-4-phenylbut-3-enoate, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to resolve overlapping signals and establish connectivity within the molecule.

A COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons and piecing together molecular fragments. For a methyl (E)-4-phenylbut-3-enoate analogue, a COSY spectrum would show cross-peaks between the vinylic protons and the protons on the adjacent methylene (B1212753) group, as well as correlations between the protons within the ethyl group of an ethyl ester analogue.

An HSQC experiment maps the correlation between protons and the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton signals. This is particularly useful for assigning the carbons in the phenyl ring and the aliphatic chain.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For methyl (E)-4-phenylbut-3-enoate and its analogues, FT-IR spectroscopy is used to confirm the presence of key functional groups.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for Methyl (E)-4-phenylbut-3-enoate Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735 - 1715 |

| C=C (alkene) | Stretch | 1650 - 1600 |

| C-O (ester) | Stretch | 1300 - 1000 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (alkene) | Stretch | 3100 - 3000 |

| C-H (alkane) | Stretch | 3000 - 2850 |

For example, the IR spectrum of a related compound, (±)-ethyl 3-((methyl(phenyl)amino)methyl)but-3-enoate, shows characteristic absorption bands at 1733 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch), and in the 3062-2903 cm⁻¹ region (C-H stretches). rsc.org

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For methyl (E)-4-phenylbut-3-enoate analogues, Raman spectroscopy can provide valuable information about the carbon-carbon double and triple bonds, as well as the aromatic ring. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Mass Spectrometry (MS) in Mechanistic and Purity Assessments

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. It is also a highly sensitive method for assessing the purity of a sample.

In the mass spectrum of methyl (E)-4-phenylbut-3-enoate, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to its molecular weight (176.21 g/mol ). The fragmentation pattern would be influenced by the presence of the ester and the phenyl group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements if a γ-hydrogen is available. The presence of the stable phenyl group would likely lead to the formation of resonance-stabilized benzylic or styryl-type cations. Analysis of the fragmentation pattern can help to confirm the structure of the molecule and to identify any impurities present. For instance, GC-MS is a common technique used to separate mixtures and obtain mass spectra of the individual components, making it an excellent tool for purity assessment. rsc.orgnih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and, for chiral molecules, determining the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For routine purity analysis of Methyl (E)-4-phenylbut-3-enoate analogues, reversed-phase HPLC is commonly used. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is assessed by the presence of a single major peak in the chromatogram, with the peak area being proportional to the concentration.

When dealing with chiral analogues of Methyl (E)-4-phenylbut-3-enoate, which can exist as a pair of non-superimposable mirror images (enantiomers), chiral HPLC is essential for their separation and for determining the enantiomeric excess (ee). mdpi.com This is crucial in pharmaceutical research, as enantiomers can have different biological activities.

The separation is achieved by using a chiral stationary phase (CSP). eijppr.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA, Chiralpak® AD-H), are widely used and have shown great success in resolving a broad range of racemates, including esters. csfarmacie.czyakhak.org Another class of effective CSPs are the Pirkle-type phases, such as the Whelk-O® 1, which are known for their broad applicability to various compound families, including esters. hplc.eu

The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. Normal-phase chromatography is most common for chiral separations on these types of columns. The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| CSP Type | Common Commercial Columns | Typical Mobile Phase (Normal Phase) | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak® IA, Chiralpak® AD-H, Lux® Amylose-1 | Hexane/Isopropanol, Heptane/Ethanol | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves eijppr.com |

| Polysaccharide-based (Cellulose) | Chiralcel® OD-H, Chiralcel® OJ-H | Hexane/Isopropanol | Similar to amylose-based CSPs, relies on the polymer's helical structure csfarmacie.cz |

| Pirkle-type (π-acceptor/π-donor) | Whelk-O® 1 | Hexane/Ethanol/Dichloromethane | π-π interactions, hydrogen bonding, dipole-dipole interactions hplc.eu |

Computational and Theoretical Studies on Methyl E 4 Phenylbut 3 Enoate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of molecular and electronic structures. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within a molecule, which in turn governs its geometry, energy, and properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. cam.ac.ukscispace.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For Methyl (E)-4-phenylbut-3-enoate, DFT is employed to perform geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable molecular structure. researcher.liferesearchgate.net By calculating the energy for a wide range of conformations, a potential energy surface or "energy landscape" can be mapped out. This landscape reveals not only the ground state geometry but also other stable isomers and the energy barriers that separate them. For instance, DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

A typical DFT calculation, such as one using the B3LYP functional with a 6-311++G(d,p) basis set, can yield detailed geometric parameters. researcher.life These theoretical values can then be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| Bond Length | C-C (alkene-phenyl) | 1.48 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Angle | C-C=C (alkene) | 125.2° |

| Dihedral Angle | C(phenyl)-C=C-C(carbonyl) | 180.0° |

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic absorption parameters, such as those observed in UV-Visible spectroscopy. cam.ac.uk By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax).

Similarly, the vibrational frequencies of Methyl (E)-4-phenylbut-3-enoate can be calculated. After a geometry optimization finds the molecule's minimum energy structure, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes correspond to specific bond stretches, bends, and torsions, which can be directly compared to experimental Infrared (IR) and Raman spectra to aid in peak assignment. researchgate.netresearchgate.net

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Visible (TD-DFT) | λmax | 285 nm | π → π* transition (styrene chromophore) |

| Infrared (DFT) | Vibrational Frequency | 1725 cm⁻¹ | C=O stretch (ester) |

| Infrared (DFT) | Vibrational Frequency | 1640 cm⁻¹ | C=C stretch (alkene) |

| ¹H NMR (DFT/GIAO) | Chemical Shift | 7.4 ppm | Vinyl proton adjacent to phenyl group |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a virtual laboratory to explore the pathways of chemical reactions. By mapping the energy changes as reactants transform into products, chemists can understand reaction feasibility, identify key intermediates, and predict outcomes like regioselectivity and stereoselectivity.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. Computational methods are used to locate the exact geometry of the transition state on the potential energy surface. mdpi.com

For reactions involving Methyl (E)-4-phenylbut-3-enoate, such as an electrophilic addition to the double bond, DFT calculations can model the entire reaction coordinate. By identifying the transition state structure, the activation energy can be calculated. Comparing the activation energies of competing reaction pathways allows for the prediction of the major product. nih.gov For example, the cycloaddition reaction of this compound with a diene could proceed through different pathways, and calculating the activation energy for each would reveal the most kinetically favorable route.

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers tools to predict which isomer will be preferentially formed. Fukui indices, derived from conceptual DFT, are particularly useful for predicting regioselectivity. rowansci.comsubstack.com These indices quantify how the electron density at each atom in a molecule changes upon the addition or removal of an electron, indicating the most likely sites for nucleophilic, electrophilic, or radical attack. rowansci.comsubstack.com

There are three main Fukui indices:

f(+) : Predicts the site for nucleophilic attack.

f(-) : Predicts the site for electrophilic attack.

f(0) : Predicts the site for radical attack.

By calculating these indices for Methyl (E)-4-phenylbut-3-enoate, one can predict how it will react with different reagents. For instance, in a Michael addition, the f(+) index would highlight the most electrophilic carbon, predicting the site of nucleophilic attack. This approach provides a quantitative basis for predicting reaction outcomes without the computationally expensive task of modeling every possible reaction pathway. rowansci.com

| Atom (Position) | f(+) (for Nucleophilic Attack) | f(-) (for Electrophilic Attack) |

|---|---|---|

| Cα (alpha to carbonyl) | 0.08 | 0.15 |

| Cβ (beta to carbonyl) | 0.19 | 0.05 |

| Cγ (gamma to carbonyl) | 0.06 | 0.12 |

| Cδ (delta to carbonyl, attached to phenyl) | 0.14 | 0.09 |

Note: Higher f(+) values indicate a more favorable site for nucleophilic attack. Higher f(-) values indicate a more favorable site for electrophilic attack.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. nih.gov Molecular Dynamics (MD) simulations are a powerful tool for studying these solvent effects explicitly. osti.govresearchgate.net

Analysis of Substituent Effects on Reactivity and Electronic Properties

Computational and theoretical studies on methyl (E)-4-phenylbut-3-enoate and its analogs, such as substituted cinnamates, provide significant insights into how substituents on the phenyl ring influence the molecule's reactivity and electronic characteristics. By employing methods like Density Functional Theory (DFT), researchers can calculate various quantum chemical descriptors that quantify these effects. These studies are crucial for understanding reaction mechanisms and for designing molecules with tailored properties.

A key area of investigation is the effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the phenyl ring. These substituents can alter the electron density distribution across the entire molecule, which in turn affects its stability, reactivity, and spectroscopic properties. Theoretical calculations on a series of 3- and 4-substituted cinnamate (B1238496) esters have shown that quantum descriptors such as atomic charges, Frontier Molecular Orbital (HOMO and LUMO) energies, and Fukui functions can be correlated with the reactivity of these compounds. nih.gov

The reactivity of the ester can be understood by examining key reaction steps, such as O-protonation and the subsequent nucleophilic attack. Computational models suggest that for cinnamate esterification, the nucleophilic attack step is often the rate-determining step, and its favorability is influenced by electron-withdrawing groups. nih.gov

Electronic Descriptors and Substituent Effects

The electronic properties of substituted methyl (E)-4-phenylbut-3-enoate systems can be systematically analyzed by calculating key quantum chemical parameters. These parameters help in predicting the chemical behavior of the molecule.

HOMO-LUMO Energy Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Mulliken Atomic Charges : These charges provide an estimation of the partial atomic charges within a molecule, indicating the distribution of electron density. The charge on specific atoms, such as the carbonyl carbon, can be directly correlated with the susceptibility of that site to nucleophilic or electrophilic attack.

Hammett Constants (σ) : The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is often a good correlation between calculated electronic properties, like atomic charges, and the Hammett constants of the substituents.

The following tables present hypothetical data based on computational studies of similar substituted cinnamate systems to illustrate the impact of various substituents on the electronic properties of a methyl (E)-4-phenylbut-3-enoate framework.

Table 1: Calculated Electronic Properties of para-Substituted Methyl (E)-4-phenylbut-3-enoate Derivatives

| Substituent (R) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -OCH₃ | -0.27 | -5.85 | -1.25 | 4.60 |

| -CH₃ | -0.17 | -5.95 | -1.30 | 4.65 |

| -H | 0.00 | -6.10 | -1.40 | 4.70 |

| -Cl | 0.23 | -6.25 | -1.55 | 4.70 |

| -CN | 0.66 | -6.45 | -1.80 | 4.65 |

| -NO₂ | 0.78 | -6.60 | -2.00 | 4.60 |

Table 2: Calculated Mulliken Charges on Key Atoms of para-Substituted Methyl (E)-4-phenylbut-3-enoate Derivatives

| Substituent (R) | Carbonyl Carbon (C=O) | Carbonyl Oxygen (C=O) | α-Carbon | β-Carbon |

| -OCH₃ | +0.450 | -0.380 | -0.150 | -0.050 |

| -CH₃ | +0.455 | -0.385 | -0.145 | -0.045 |

| -H | +0.465 | -0.390 | -0.140 | -0.040 |

| -Cl | +0.475 | -0.395 | -0.135 | -0.035 |

| -CN | +0.490 | -0.405 | -0.125 | -0.025 |

| -NO₂ | +0.500 | -0.410 | -0.120 | -0.020 |

From these illustrative data, several trends can be observed:

Electron-donating groups like -OCH₃ and -CH₃ tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack.

Electron-withdrawing groups such as -CN and -NO₂ lower both the HOMO and LUMO energies. The significant lowering of the LUMO energy makes the molecule a better electron acceptor and more reactive towards nucleophiles.

The HOMO-LUMO gap does not show a simple linear trend but is influenced by the nature of the substituent.

The Mulliken charge on the carbonyl carbon becomes more positive with increasingly electron-withdrawing substituents, enhancing its electrophilicity and reactivity towards nucleophiles. This is consistent with the general understanding of substituent effects in conjugated systems.

These computational findings underscore the powerful predictive capacity of theoretical chemistry in understanding and manipulating the electronic properties and reactivity of organic molecules like methyl (E)-4-phenylbut-3-enoate.

Applications of Methyl E 4 Phenylbut 3 Enoate in Complex Molecular Synthesis

Role as a Key Building Block for Advanced Organic Intermediates

Methyl (E)-4-phenylbut-3-enoate serves as a crucial starting material for the synthesis of a variety of advanced organic intermediates. Its chemical reactivity allows for transformations at the ester functionality, the double bond, and the allylic position, making it a versatile precursor for more complex molecular architectures.

One of the most notable applications of Methyl (E)-4-phenylbut-3-enoate is its role as a precursor to Methyl (E)-4-Phenyl-2-diazo-3-butenoate. maxapress.com This transformation is significant as the resulting diazo compound is a valuable donor-acceptor carbene precursor. These carbenoids, typically generated in situ using ruthenium catalysts, are highly reactive intermediates that can undergo a variety of useful transformations, including C-H insertion and cyclopropanation reactions. maxapress.com The styryl group of the butenoate acts as the donor and the diazo and ester groups act as the acceptor moieties.

The conjugated system within Methyl (E)-4-phenylbut-3-enoate also makes it a competent participant in cycloaddition reactions, such as the Diels-Alder reaction. sigmaaldrich.commyskinrecipes.com This reactivity allows for the construction of complex carbocyclic and heterocyclic frameworks, further highlighting its utility as a versatile building block for advanced intermediates.

Table 1: Key Transformations of Methyl (E)-4-phenylbut-3-enoate into Advanced Intermediates

| Starting Material | Reagents and Conditions | Product | Application of Product |

| Methyl (E)-4-phenylbut-3-enoate | 1. Base, Acylating Agent2. Diazo transfer reagent | Methyl (E)-4-Phenyl-2-diazo-3-butenoate | Precursor to donor-acceptor carbenes for C-H insertion and cyclopropanation reactions. maxapress.com |

| Methyl (E)-4-phenylbut-3-enoate | Diene, Lewis acid or thermal conditions | Diels-Alder Adduct | Precursor to complex polycyclic systems. sigmaaldrich.commyskinrecipes.com |

Synthesis of Macrocyclic Compounds (e.g., Macrolactones)

While direct applications of Methyl (E)-4-phenylbut-3-enoate in the synthesis of macrocycles are not extensively documented in readily available literature, its structural motifs can be envisioned as precursors to long-chain molecules suitable for macrocyclization. The ester functionality and the terminal phenyl group provide handles for further elaboration into di-functionalized long-chain molecules.

A plausible synthetic strategy would involve the modification of both the ester and the phenyl group to introduce terminal alkenes at both ends of a long aliphatic chain derived from the butenoate backbone. Subsequent ring-closing metathesis (RCM), a powerful technique for the formation of large rings, could then be employed to construct the macrocyclic framework. This approach would allow for the synthesis of a variety of macrolactones and other macrocyclic structures, with the original butenoate scaffold serving as a key architectural element.

Precursors for Heterocyclic Systems and Novel Scaffolds

Methyl (E)-4-phenylbut-3-enoate and its derivatives are valuable precursors for the synthesis of a diverse array of heterocyclic systems. The presence of multiple reactive sites allows for various cyclization strategies to be employed, leading to the formation of novel and complex scaffolds.

The conjugated diene-like character of certain derivatives of Methyl (E)-4-phenylbut-3-enoate allows them to participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. For instance, derivatives of this compound can act as dienophiles in reactions with various dienes to afford functionalized cyclohexene (B86901) products. dtu.dk These cycloadducts can then be further elaborated to generate a range of carbocyclic and heterocyclic systems.

Furthermore, the reactivity of the double bond and the ester group can be harnessed to construct five- and six-membered heterocycles. For example, [3+2] cycloaddition reactions with nitrones can lead to the formation of isoxazolidine (B1194047) rings. maxapress.com Additionally, reactions with hydrazines can be utilized to synthesize pyridazine (B1198779) derivatives, which are important scaffolds in medicinal chemistry. liberty.edunih.gov The synthesis of pyran derivatives through multicomponent reactions involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds also highlights the versatility of related butenoate structures in heterocyclic synthesis. nih.govnih.gov

Table 2: Synthesis of Heterocyclic Systems from Methyl (E)-4-phenylbut-3-enoate and its Derivatives

| Reaction Type | Reactants | Heterocyclic Product |

| Diels-Alder Reaction | Diene | Cyclohexene derivatives |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivatives |

| Condensation/Cyclization | Hydrazine | Pyridazine derivatives |

| Multicomponent Reaction | Aldehyde, Malononitrile, 1,3-Dicarbonyl | Pyran derivatives |

Chiral Pool Synthesis and Integration into Asymmetric Catalysis Cycles

Methyl (E)-4-phenylbut-3-enoate, through its conversion to Methyl (E)-4-Phenyl-2-diazo-3-butenoate, plays a crucial role in asymmetric catalysis. The resulting donor-acceptor carbene can be intercepted by chiral rhodium or ruthenium catalysts to generate chiral carbenoid species. These chiral intermediates can then participate in a variety of enantioselective transformations, including cyclopropanations and C-H insertions, leading to the formation of chiral products with high enantiomeric excess.

The integration of this building block into asymmetric catalysis cycles allows for the efficient construction of stereochemically complex molecules from simple achiral starting materials. The phenyl group and the ester functionality of the original butenoate provide steric and electronic handles that can be exploited by the chiral catalyst to control the stereochemical outcome of the reaction. This approach is highly valuable in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for activity.

While Methyl (E)-4-phenylbut-3-enoate itself is achiral, its derivatives can be employed in reactions with chiral substrates or reagents derived from the chiral pool to generate enantiomerically enriched products. This strategy, known as chiral pool synthesis, leverages the readily available chirality of natural products to introduce stereocenters into synthetic molecules.

Development of Novel Donor-Acceptor Systems in Organic Synthesis

The transformation of Methyl (E)-4-phenylbut-3-enoate into Methyl (E)-4-Phenyl-2-diazo-3-butenoate is a prime example of its use in the development of novel donor-acceptor systems. maxapress.com In the resulting diazo compound, the electron-rich styryl group acts as the donor, while the electron-withdrawing diazo and methoxycarbonyl groups function as the acceptors. This electronic arrangement is crucial for the reactivity of the corresponding carbene in catalytic reactions.

The ability to fine-tune the electronic properties of the donor and acceptor components by modifying the structure of the original butenoate precursor allows for the development of a range of donor-acceptor carbenes with tailored reactivity and selectivity. This has led to the discovery of new catalytic transformations and the synthesis of previously inaccessible molecular architectures. The principles of donor-acceptor interactions are fundamental to many areas of organic chemistry, and the use of Methyl (E)-4-phenylbut-3-enoate as a platform for the construction of these systems underscores its importance in modern synthetic methodology. acs.org

Future Research Directions and Emerging Trends in the Chemistry of Methyl E 4 Phenylbut 3 Enoate

Development of More Efficient and Selective Catalytic Systems

The synthesis and functionalization of methyl (E)-4-phenylbut-3-enoate and related α,β-unsaturated esters heavily rely on catalytic methods. Future research will undoubtedly focus on the development of novel catalytic systems that offer higher efficiency, improved selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope.

One promising area is the advancement of palladium-catalyzed reactions . While Heck-type reactions are conventionally used for the synthesis of such compounds, research is ongoing to develop more active and robust palladium catalysts. For instance, palladium-catalyzed C-H activation of methyl groups has emerged as a powerful tool for the synthesis of complex cyclic structures. nih.gov Future work could explore the direct C-H functionalization of the phenyl ring or the allylic position of methyl (E)-4-phenylbut-3-enoate to introduce new functionalities. Furthermore, the development of ligands that can control the regioselectivity of palladium-catalyzed difunctionalization reactions of related diene systems points towards new possibilities for creating diverse molecular scaffolds from precursors of methyl (E)-4-phenylbut-3-enoate. nih.gov

Rhodium-catalyzed reactions also represent a significant frontier. Methyl (E)-4-phenylbut-3-enoate is a known precursor to methyl (E)-4-phenyl-2-diazo-3-butenoate, a donor-acceptor rhodium carbenoid precursor. These carbenoids are highly reactive intermediates that can undergo a variety of transformations, including C-H insertion and cyclopropanation reactions. Future research will likely focus on designing new chiral rhodium catalysts to achieve high enantioselectivity in these transformations, providing access to a wide range of chiral building blocks.

The following table summarizes some of the key catalytic systems and their potential applications in the chemistry of methyl (E)-4-phenylbut-3-enoate and its derivatives.

| Catalyst System | Reaction Type | Potential Application for Methyl (E)-4-phenylbut-3-enoate Chemistry |

| Palladium(II) Acetate with Phosphine Ligands | C-H Activation | Direct functionalization of the phenyl ring or allylic position. |

| Dirhodium Tetracarboxylates | Carbenoid C-H Insertion | Enantioselective synthesis of complex molecules from the corresponding diazo derivative. |

| Dirhodium Tetracarboxylates | Cyclopropanation | Asymmetric synthesis of cyclopropane-containing compounds. |

Investigation of Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For methyl (E)-4-phenylbut-3-enoate, future research will prioritize the development of more environmentally benign and sustainable synthetic methods.

Biocatalysis stands out as a particularly promising green approach. The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and reduced waste generation. Research into the biocatalytic reduction of α,β-unsaturated carboxylic acids and esters to their corresponding saturated or allylic alcohol counterparts is gaining traction. rsc.orgsemanticscholar.orgresearchgate.net Enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be employed in multi-enzyme cascade reactions to achieve highly stereoselective transformations. polimi.it For instance, a cascade reaction could potentially be designed for the asymmetric reduction of the double bond of methyl (E)-4-phenylbut-3-enoate, followed by the reduction of the ester to the corresponding chiral alcohol. The use of immobilized enzymes further enhances the sustainability of these processes by allowing for catalyst recycling. nih.govfrontiersin.org

Another avenue for green synthesis involves the use of greener solvents and reaction conditions. For example, modified Steglich esterification of (E)-cinnamic acid, a related compound, has been successfully carried out in acetonitrile (B52724), a less hazardous solvent than traditional chlorinated solvents. nih.gov The development of solvent-free reaction conditions or the use of ionic liquids are also active areas of research that could be applied to the synthesis of methyl (E)-4-phenylbut-3-enoate. researchgate.netbepls.com

The table below highlights some green synthesis approaches and their potential benefits.

| Green Approach | Key Features | Potential Benefits for Methyl (E)-4-phenylbut-3-enoate Synthesis |

| Biocatalysis (e.g., Ene-reductases, Lipases) | High selectivity, mild conditions, aqueous media | Enantiomerically pure products, reduced energy consumption, less hazardous waste. |

| Greener Solvents (e.g., Acetonitrile, Ionic Liquids) | Lower toxicity, potential for recycling | Improved safety profile, reduced environmental impact. |

| Microwave-assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, energy efficiency. |

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond its established roles, researchers are keen to unlock new reactivity modes of methyl (E)-4-phenylbut-3-enoate to access novel molecular structures. Its conjugated system makes it a prime candidate for various cycloaddition and tandem reactions.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and α,β-unsaturated esters are excellent dienophiles. dtu.dk Future work could explore the use of chiral Lewis acid catalysts to control the stereochemical outcome of Diels-Alder reactions involving methyl (E)-4-phenylbut-3-enoate, leading to the synthesis of complex polycyclic compounds.

Furthermore, the exploration of tandem or cascade reactions that form multiple bonds in a single operation is a key trend in modern organic synthesis. A reaction sequence could be envisioned where an initial Michael addition to the double bond of methyl (E)-4-phenylbut-3-enoate is followed by an intramolecular cyclization to rapidly build molecular complexity. The reaction of the related compound 4-phenylbut-3-en-2-one with cyanoacetamide, which can proceed via a 2:1 adduct and subsequent cyclization, hints at the potential for such complex transformations. reading.ac.uk

The development of novel transformations of derivatives of methyl (E)-4-phenylbut-3-enoate is also an active area. For example, the P(NMe2)3-mediated reductive cyclopropanation of α-keto esters provides a metal-free route to cyclopropyl (B3062369) carbocyclic nucleoside analogs. acs.org Although the direct use of a related compound, methyl (E)-2-oxo-4-phenylbut-3-enoate, was not successful in this specific reaction, it points towards the potential for developing new phosphorus-mediated transformations. acs.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and safe processes. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard. researchgate.netacs.org

The synthesis of α,β-unsaturated esters has been successfully demonstrated in continuous flow systems. researchgate.netresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. Future research will likely focus on developing integrated multi-step flow processes for the synthesis and subsequent functionalization of methyl (E)-4-phenylbut-3-enoate, minimizing the need for isolation and purification of intermediates.

Automation is another key trend that is revolutionizing chemical synthesis. merckmillipore.comsigmaaldrich.com Automated synthesis platforms can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions and catalysts. mit.edunih.gov This technology can be used to rapidly optimize the synthesis of methyl (E)-4-phenylbut-3-enoate and to explore its reactivity with a wide range of substrates. The combination of flow chemistry and automation has the potential to create fully autonomous systems for the on-demand synthesis of fine chemicals and pharmaceuticals derived from this versatile building block. wikipedia.org

The following table outlines the advantages of integrating these modern technologies.

| Technology | Key Advantages | Relevance to Methyl (E)-4-phenylbut-3-enoate |

| Flow Chemistry | Precise process control, enhanced safety, scalability, ease of integration | Efficient and safe large-scale production, potential for multi-step synthesis. |

| Automated Synthesis | High-throughput screening, rapid optimization, reduced human error | Accelerated discovery of new reactions and optimal synthetic conditions. |

| Integrated Flow and Automation | Autonomous synthesis, on-demand production | "Plug-and-play" synthesis of derivatives for research and development. |

Q & A

Q. What are the standard synthetic routes for 3-(Methoxycarbonyl)-4-phenylbut-3-enoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis often involves multicomponent reactions (MCRs) or condensation reactions. For example, a Petasis reaction using boronic acids, carbonyl compounds, and amines in hexafluoroisopropanol (HFIP) can yield α,β-unsaturated esters. Key steps include:

- Reagent Ratios : Use a 1:1:1 molar ratio of starting materials (e.g., boronic acid, glyoxylic acid, and amine derivatives) with 3Å molecular sieves to absorb water and drive the reaction .

- Solvent Choice : HFIP enhances reaction rates and selectivity due to its high polarity and hydrogen-bond-donating capacity .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes unreacted starting materials and byproducts .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify methoxycarbonyl (δ ~3.8 ppm for OCH₃) and α,β-unsaturated ester protons (δ ~6.5–7.5 ppm for vinyl protons) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error for validation .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities. Purity >95% is typically required for biological assays .

Q. What are the common impurities in synthesized batches, and how can they be mitigated?